Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate
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Overview
Description
Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidine core, a tert-butyl group, and a chloro substituent. Its molecular formula is C13H17ClN2O2.
Preparation Methods
The synthesis of Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a pyridine derivative with a suitable amine, followed by cyclization to form the pyrido[2,3-D]pyrimidine core. The tert-butyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrido[2,3-D]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate can be compared with other similar compounds, such as:
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidine: This compound shares a similar core structure but differs in the substituents and functional groups.
6-tert-Butyl 4-ethyl 2-(methylsulfanyl)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it valuable for various research applications.
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(13)14-7-15-10(8)16/h7H,4-6H2,1-3H3 |
InChI Key |
HLVPYNYKVIOQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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